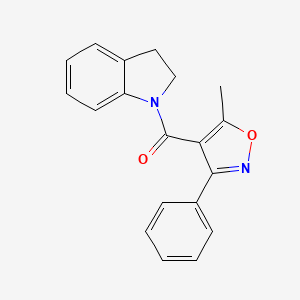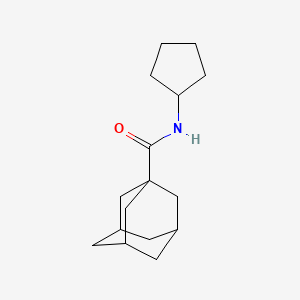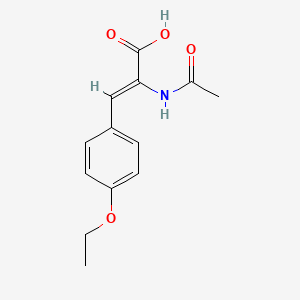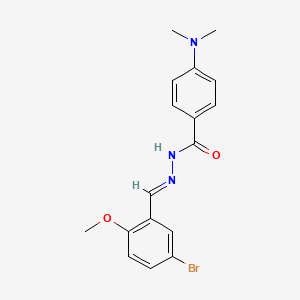![molecular formula C29H18N2O3 B3881199 4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid
Übersicht
Beschreibung
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a fluorenone moiety, an imidazole ring, and a benzoic acid group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The fluorenone moiety can be further oxidized to introduce additional functional groups.
Reduction: The carbonyl group in the fluorenone can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound’s structure allows it to act as a fluorescent probe, reacting with ROS to produce a detectable signal. This reaction is initiated by the formation of phenoxyl radicals, followed by radical-radical reactions and product hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid: Known for its use as a fluorescent probe for detecting ROS.
Coumarin-3-carboxylic acid: Another compound used for ROS detection with similar applications in biological research.
Uniqueness
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid is unique due to its combination of a fluorenone moiety, an imidazole ring, and a benzoic acid group. This structure provides it with distinct chemical reactivity and biological activity, making it a valuable tool in various fields of research .
Eigenschaften
IUPAC Name |
4-[4-(9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O3/c32-27-23-9-5-4-8-21(23)22-15-14-20(16-24(22)27)26-25(17-6-2-1-3-7-17)30-28(31-26)18-10-12-19(13-11-18)29(33)34/h1-16H,(H,30,31)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWWFYHHRVJWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(pyridin-4-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B3881119.png)
![2-methoxy-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3881134.png)




![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3881167.png)

![N-[2-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3881194.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B3881203.png)
![(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid;dihydrate](/img/structure/B3881213.png)


![N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B3881234.png)
